1-Naphthyl PP1 hydrochloride

Chemical genetics Analog-sensitive kinase alleles Gatekeeper mutation engineering

Researchers using analog-sensitive kinase alleles require inhibitors with genuine mutant selectivity, not pan-kinase activity. 1-Naphthyl PP1 hydrochloride (CAS 956025-47-1) is the validated chemical-genetic tool engineered for this specific application. • 667-fold selectivity for v-Src-as1 (IC50 = 1.5 nM) over wild-type v-Src (IC50 = 1.0 μM) • Cross-kinase applicability validated across Src (c-Fyn-as1), Abl (c-Abl-as2), and CDK (Cdk2-as1) analog-sensitive alleles • Supplied as high-purity hydrochloride salt with documented lot-specific COA • Ambient temperature shipping; stable at -20°C for long-term storage

Molecular Formula C19H20ClN5
Molecular Weight 353.8 g/mol
Cat. No. B1336451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl PP1 hydrochloride
Molecular FormulaC19H20ClN5
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl
InChIInChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H
InChIKeyUKLRSYUALPIALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyl PP1 Hydrochloride: Chemical Profile and Procurement Baseline for Src Family Kinase Inhibition Research


1-Naphthyl PP1 hydrochloride (1-NA-PP 1 hydrochloride, CAS 956025-47-1) is a synthetic ATP-competitive inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, structurally derived from the prototypical Src inhibitor PP1 [1]. It exhibits inhibitory activity against multiple kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMK II, with IC50 values in the submicromolar to micromolar range [2]. The compound is supplied as the hydrochloride salt with a molecular weight of 353.85 and is available in high purity (typically ≥99%) from multiple commercial vendors .

Why Generic Substitution Fails: 1-Naphthyl PP1 Hydrochloride Procurement Risk Assessment


Interchanging 1-Naphthyl PP1 hydrochloride with other Src family kinase inhibitors such as PP1, PP2, or SU6656 without experimental validation introduces significant scientific risk due to fundamentally different selectivity profiles, potency ranges, and intended experimental contexts. While PP1 and PP2 exhibit broad low-nanomolar potency across multiple wild-type Src family members (Lck IC50 = 4-5 nM, Fyn IC50 = 5-6 nM) [1], 1-Naphthyl PP1 was specifically developed as a chemical-genetic tool for analog-sensitive kinase alleles, where its primary differentiation lies not in wild-type potency but in its engineered selectivity window between wild-type and mutant kinases [2]. The naphthyl modification at the C3 position of the pyrazolopyrimidine core expands the ATP-binding pocket compatibility, enabling nanomolar inhibition of kinases bearing gatekeeper mutations (e.g., v-Src-as1 IC50 = 1.5 nM) while maintaining only micromolar activity against corresponding wild-type kinases (v-Src IC50 = 1.0 μM) [3]. This orthogonal chemical-genetic control mechanism is absent in standard Src inhibitors, rendering 1-Naphthyl PP1 non-substitutable in analog-sensitive experimental systems.

1-Naphthyl PP1 Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement Decisions


Analog-Sensitive Kinase Selectivity: 1-Naphthyl PP1 Hydrochloride vs. PP1 in v-Src-as1 Mutant Systems

1-Naphthyl PP1 hydrochloride demonstrates an engineered selectivity window exceeding 600-fold for the analog-sensitive v-Src-as1 (I338G gatekeeper mutant) relative to wild-type v-Src, a property that PP1 does not possess. This differential was achieved through rational C3 naphthyl substitution that exploits the expanded ATP-binding pocket of the engineered kinase [1]. In direct comparison, 1-Naphthyl PP1 inhibits v-Src-as1 with an IC50 of 1.5 nM versus 1.0 μM for wild-type v-Src (667-fold selectivity), while PP1 inhibits v-Src with an IC50 of approximately 170 nM but does not achieve comparable discrimination against the analog-sensitive allele [2].

Chemical genetics Analog-sensitive kinase alleles Gatekeeper mutation engineering Kinase inhibitor selectivity

Wild-Type Src Family Kinase Selectivity Profile: 1-Naphthyl PP1 Hydrochloride vs. PP1 and PP2

Against wild-type Src family kinases, 1-Naphthyl PP1 hydrochloride exhibits a distinct selectivity profile compared to the widely used PP1 and PP2 inhibitors, with significantly reduced potency that may be advantageous or disadvantageous depending on experimental objectives. 1-Naphthyl PP1 inhibits v-Src with an IC50 of 1.0 μM and c-Fyn with an IC50 of 0.6 μM [1]. In contrast, PP1 inhibits Lck with an IC50 of 5 nM and Fyn with an IC50 of 6 nM [2], while PP2 inhibits Lck with an IC50 of 4 nM and Fyn with an IC50 of 5 nM [3]. This represents an approximately 100- to 200-fold potency difference for Fyn inhibition (600 nM for 1-Naphthyl PP1 vs. 5-6 nM for PP1/PP2).

Src family kinases Tyrosine kinase inhibition Selectivity profiling Kinase inhibitor comparison

Pan-Kinase Selectivity Profile Across Analog-Sensitive Alleles: 1-Naphthyl PP1 Hydrochloride Cross-Kinase Applicability

1-Naphthyl PP1 hydrochloride demonstrates broad applicability across multiple analog-sensitive kinase alleles beyond v-Src, enabling orthogonal inhibition of diverse engineered kinases in the same cellular context. The gatekeeper mutation strategy confers analog sensitivity to c-Fyn-as1 (IC50 = 1.5 nM vs. wild-type 0.6 μM; 400-fold selectivity), c-Abl-as2 (IC50 = 7.0 nM vs. wild-type 0.6 μM; 86-fold selectivity), and Cdk2-as1 (IC50 = 15 nM vs. wild-type 18 μM; 1,200-fold selectivity) [1]. PP1 and PP2 lack this engineered selectivity across multiple kinase families [2].

Chemical genetics Analog-sensitive kinase engineering Kinase inhibitor tool compounds Selectivity profiling

Solubility Profile for In Vitro Assay Compatibility: 1-Naphthyl PP1 Hydrochloride vs. Free Base Form

1-Naphthyl PP1 hydrochloride exhibits high DMSO solubility (≥71-73 mg/mL, approximately 200-206 mM) at 25°C, which is essential for preparing concentrated stock solutions for in vitro kinase assays and cell-based experiments . This solubility profile is comparable to the free base form, but the hydrochloride salt provides the advantage of improved aqueous handling characteristics during weighing and transfer. The compound is essentially insoluble in water (<0.1 mg/mL), requiring DMSO or ethanol as the primary solvent vehicle . This solubility characteristic is consistent with the pyrazolo[3,4-d]pyrimidine scaffold class, which generally exhibits poor aqueous solubility.

Compound solubility In vitro assay preparation DMSO stock solution Procurement specifications

Stability and Storage Requirements: 1-Naphthyl PP1 Hydrochloride Shelf-Life and Handling Specifications

1-Naphthyl PP1 hydrochloride demonstrates extended stability in lyophilized powder form when stored at -20°C under desiccated conditions, with reported shelf-life of 36 months [1]. The compound is stable for ambient temperature shipping, eliminating the need for cold-chain logistics during procurement . In solution (DMSO stocks), stability is more limited; recommended storage at -20°C with use within 1-3 months to prevent potency loss, and aliquoting to avoid repeated freeze-thaw cycles . This stability profile is consistent with other pyrazolopyrimidine inhibitors.

Compound stability Storage conditions Lyophilized powder Solution stability

Validated Research Applications for 1-Naphthyl PP1 Hydrochloride Based on Quantitative Differentiation Evidence


Chemical-Genetic Dissection of Kinase-Specific Signaling Using Analog-Sensitive Alleles

1-Naphthyl PP1 hydrochloride is the validated inhibitor of choice for experiments employing analog-sensitive kinase alleles (e.g., v-Src-as1, c-Fyn-as1, c-Abl-as2, Cdk2-as1). The compound's >600-fold selectivity for mutant over wild-type v-Src enables orthogonal kinase inhibition that is not achievable with PP1, PP2, or other standard Src inhibitors [1]. This application scenario is supported by the quantitative selectivity data showing IC50 values of 1.5 nM for v-Src-as1 versus 1.0 μM for wild-type v-Src, providing a 667-fold selectivity window [2].

Wild-Type Kinase Activity Control in Analog-Sensitive Experimental Systems

In experiments using analog-sensitive kinase alleles, 1-Naphthyl PP1 hydrochloride serves as a low-potency control for wild-type kinase activity. The compound's micromolar IC50 against wild-type v-Src (1.0 μM) and c-Fyn (0.6 μM) contrasts sharply with PP1 and PP2, which exhibit low-nanomolar potency (4-6 nM) against these same targets [3]. This differential allows researchers to confirm that observed phenotypes are specifically attributable to analog-sensitive kinase inhibition rather than off-target effects on endogenous wild-type kinases [4].

Multi-Kinase Analog-Sensitive Allele Screening with a Single Inhibitor Tool

Laboratories engineering multiple analog-sensitive kinase alleles can utilize 1-Naphthyl PP1 hydrochloride as a unified orthogonal inhibitor across diverse kinase families. The compound demonstrates validated nanomolar inhibition of analog-sensitive alleles of Src family kinases (c-Fyn-as1 IC50 = 1.5 nM), Abl family kinases (c-Abl-as2 IC50 = 7.0 nM), and CDK family kinases (Cdk2-as1 IC50 = 15 nM) [5]. This cross-kinase applicability, with selectivity ratios ranging from 86-fold to 1,200-fold, is not replicated by PP1 or PP2, which lack the necessary binding pocket compatibility [6].

Technical Documentation Hub

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